8-nitroquinoline-6-carboxylic Acid
Overview
Description
8-nitroquinoline-6-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitroquinoline-6-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation and hydrolysis steps. One common method includes the nitration of 2-methylquinoline, followed by the separation of isomeric nitroquinolines. The methyl group in 2-methyl-8-nitroquinoline is then oxidized through bromination and hydrolysis in aqueous sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and oxidation processes, utilizing efficient separation techniques to isolate the desired isomer. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-nitroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and industrial applications .
Scientific Research Applications
8-nitroquinoline-6-carboxylic acid has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-nitroquinoline-6-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-methylquinoline: Used in the synthesis of various pharmaceuticals and agrochemicals.
5-nitroquinoline: Investigated for its potential as an antimalarial agent.
Uniqueness
8-nitroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .
Biological Activity
Introduction
8-Nitroquinoline-6-carboxylic acid (8-NQCA) is a derivative of the 8-hydroxyquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of 8-NQCA, supported by recent research findings, case studies, and data tables.
- Molecular Formula : C₁₀H₆N₂O₄
- Molecular Weight : 218.17 g/mol
- CAS Number : 157915-07-6
- Purity : Typically >95% in commercial preparations.
Antimicrobial Activity
8-NQCA has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.0625 | 0.125 |
Klebsiella pneumoniae | 0.125 | 0.125 |
These results suggest that 8-NQCA may be effective against antibiotic-resistant strains, warranting further investigation into its mechanisms of action and therapeutic applications .
Anticancer Activity
The anticancer potential of 8-NQCA has been explored in various studies. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that treatment with 8-NQCA resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
Case Study: MCF-7 Cell Line
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 30 |
The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as an anticancer agent .
Antiviral Activity
Recent studies have also investigated the antiviral properties of 8-NQCA, particularly against RNA viruses. For example, derivatives based on the quinoline structure have shown promising activity against the dengue virus and other viral pathogens. Research indicates that modifications to the nitro group can enhance antiviral efficacy by increasing lipophilicity and electron-withdrawing characteristics .
The biological activity of 8-NQCA is attributed to several mechanisms:
- Metal Chelation : The compound can chelate metal ions, disrupting enzymatic functions critical for microbial growth.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Viral Replication : Through interference with viral entry or replication processes.
Properties
IUPAC Name |
8-nitroquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-4-6-2-1-3-11-9(6)8(5-7)12(15)16/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLJJCFENDRBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427980 | |
Record name | 8-nitroquinoline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157915-07-6 | |
Record name | 8-nitroquinoline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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